molecular formula C16H19F3N2O5 B078076 Z-Lys(tfa)-OH CAS No. 14905-30-7

Z-Lys(tfa)-OH

Cat. No. B078076
CAS RN: 14905-30-7
M. Wt: 376.33 g/mol
InChI Key: KJWAGCTWJDRZLH-LBPRGKRZSA-N
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Description

Synthesis Analysis

The synthesis of Z-Lys(tfa)-OH and its analogs typically involves the protection of lysine's amino groups followed by the coupling of peptides in solid-phase synthesis. For instance, the preparation of Fmoc-Lys(Mtt)-OH, a compound similar to Z-Lys(tfa)-OH, is performed in two steps from lysine, yielding a protected lysine derivative suitable for peptide synthesis. This process emphasizes the importance of protecting groups in the synthesis of peptide chains and the utility of Z-Lys(tfa)-OH in constructing complex peptide structures (Aletras et al., 2009).

Scientific Research Applications

  • Peptide Synthesis and Protein Research:

    • Borin et al. (2009) discussed the synthesis of a protected undecapeptide, which includes Z-Lys(tfa)-OH, for studies on cytochrome c, highlighting its role in peptide synthesis related to protein research (Borin, Filippi, Stivanello, & Marchiori, 2009).
    • In another study, Borin et al. (2009) synthesized a protected heptadecapeptide including Z-Lys(tfa)-OH, again for cytochrome c research, demonstrating its application in longer peptide chains (Borin, Filippi, Cavaggion, & Marchiori, 2009).
  • Polypeptide Synthesis:

    • Rodríguez-Hernández et al. (2003) described the synthesis of water-soluble, highly branched polypeptides starting with Z-Lys N-carboxyanhydride, indicating its utility in creating novel polypeptides for medical applications (Rodríguez-Hernández, Gatti, & Klok, 2003).
  • Catalysis:

  • Peptide Protecting Group Removal:

  • Biomedical Engineering and MRI Imaging:

  • Chemical Synthesis and Analysis:

    • Bailey and Crofts (1992) compared methods for the synthesis of cyclic peptide polyamine, using Z-Lys(Tfa) in one of the routes, demonstrating its role in the efficient synthesis of cyclic peptides (Bailey & Crofts, 1992).
    • Canalp et al. (2019) studied the secondary structure of oligomeric-l-lysines modified with Z/TFA, providing insights into the influence of amino acid chain length and end group-modification on structural formation in peptides (Canalp, Meister, & Binder, 2019).
  • Protein Conjugation and Genetic Encoding:

Safety And Hazards

Z-Lys(tfa)-OH has a GHS07 pictogram . Its hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O5/c17-16(18,19)14(24)20-9-5-4-8-12(13(22)23)21-15(25)26-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,20,24)(H,21,25)(H,22,23)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWAGCTWJDRZLH-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Lys(tfa)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Moroder, G Borin, F Marchiori… - Justus Liebigs Annalen …, 1974 - Wiley Online Library
Es wird die Synthese der Sequenz 93–101 des Iso‐l‐cytochroms c aus Bäckerhefe in der geschützten Form Benzyloxycarbonyl‐L‐glutamyl(γ‐tert.‐butylester)‐L‐lysyl(ψ‐trifluoracetyl)‐L…

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